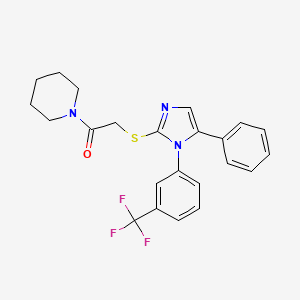
2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H22F3N3OS and its molecular weight is 445.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a piperidine ring, an imidazole moiety, and a trifluoromethyl group, which are known to influence its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the areas of antimicrobial , anticancer , and anti-inflammatory effects.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of similar imidazole derivatives. For instance, compounds with imidazole rings have shown effectiveness against various bacterial strains. In one study, derivatives with structural similarities demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL against Streptococcus mutans and other pathogens . The presence of the trifluoromethyl group is hypothesized to enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy.
Anticancer Activity
Imidazole derivatives have been extensively studied for their anticancer properties. The compound has been evaluated in vitro against several cancer cell lines. For example, studies have shown that modifications in the imidazole structure can lead to significant cytotoxic effects on cancer cells by inducing apoptosis and inhibiting proliferation . The mechanism often involves the inhibition of key signaling pathways associated with cell survival and growth.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Research indicates that imidazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process . A related study highlighted that certain derivatives showed selective COX-II inhibition with IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Membrane Disruption : The lipophilic nature of the trifluoromethyl group may enhance the ability of the compound to disrupt microbial membranes.
- Receptor Modulation : Interaction with specific cellular receptors could lead to altered signaling cascades, particularly in cancer cells.
Case Studies
A number of case studies have documented the efficacy of related compounds:
- Study A : Investigated a series of imidazole derivatives, including those similar to our compound, showing promising results against E. coli and S. aureus with MIC values as low as 8 μg/mL .
- Study B : Evaluated the anticancer potential of a closely related derivative in human breast cancer cell lines (MCF-7), demonstrating a significant reduction in cell viability at concentrations above 10 μM .
Eigenschaften
IUPAC Name |
2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3OS/c24-23(25,26)18-10-7-11-19(14-18)29-20(17-8-3-1-4-9-17)15-27-22(29)31-16-21(30)28-12-5-2-6-13-28/h1,3-4,7-11,14-15H,2,5-6,12-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLJDPFNBXZVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














